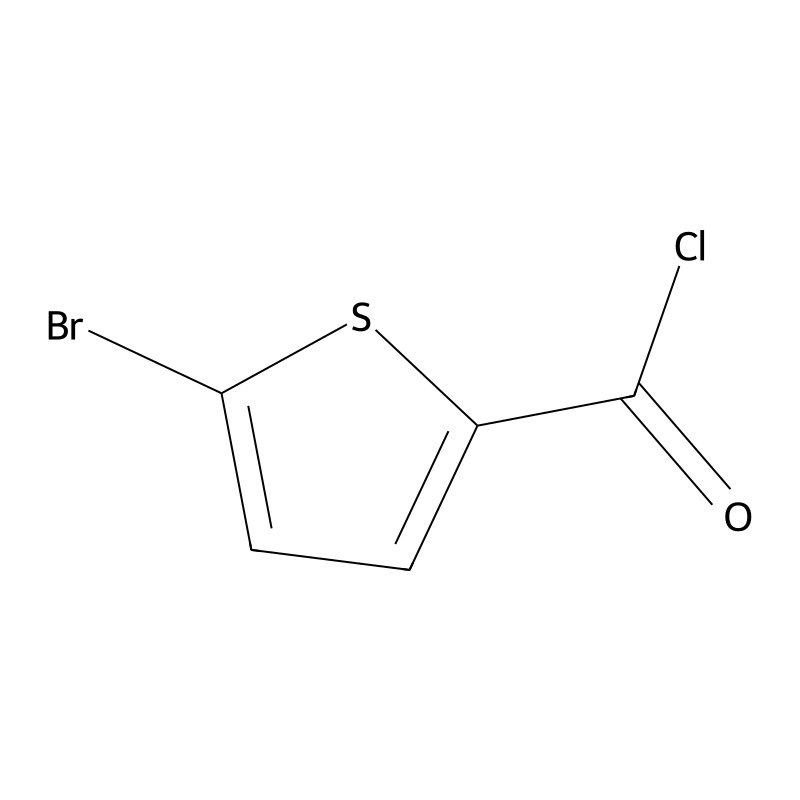5-Bromothiophene-2-carbonyl chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of heterocyclic compounds:
-Bromothiophene-2-carbonyl chloride is a valuable precursor for the synthesis of various heterocyclic compounds, which are ring structures containing atoms from different elements. Due to its reactive nature, the carbonyl chloride group (COCI) readily undergoes nucleophilic substitution reactions with various nucleophiles, enabling the formation of diverse heterocycles.
For example, research has shown its application in the synthesis of substituted thiophenes and thiazoles. PubChem, National Institutes of Health: )
Building block for functionalized materials:
The combined presence of a bromine atom and an easily modifiable carbonyl chloride group makes 5-bromothiophene-2-carbonyl chloride a versatile building block for the design and synthesis of functionalized materials.
Studies have explored its utilization in the development of new conducting polymers and organic field-effect transistors (OFETs) due to the unique electronic properties associated with the thiophene ring and the ability to tailor functionality through the reactive carbonyl chloride group. Journal of Materials Chemistry C, Royal Society of Chemistry:
5-Bromothiophene-2-carbonyl chloride is an organic compound characterized by the presence of a bromine atom attached to a thiophene ring, alongside a carbonyl chloride functional group. Its molecular formula is CHBrClOS, and it features a thiophene ring, which is a five-membered aromatic heterocycle containing sulfur. This compound is significant in organic synthesis and pharmaceutical chemistry due to its reactive carbonyl chloride group, which can participate in various
The carbonyl chloride group in 5-bromothiophene-2-carbonyl chloride makes it a versatile intermediate in organic synthesis. It can undergo several types of reactions:
- Nucleophilic Substitution: The carbonyl chloride can react with nucleophiles to form various derivatives.
- Acylation Reactions: It can be used to acylate amines or alcohols, forming amides or esters.
- Coupling Reactions: It can participate in cross-coupling reactions with arylboronic acids, leading to the formation of more complex thiophene derivatives .
Research has indicated that derivatives of 5-bromothiophene-2-carbonyl chloride possess various biological activities. For instance, compounds derived from this compound have shown spasmolytic activity, suggesting potential applications in treating muscle spasms . The structural characteristics of thiophene compounds often correlate with their biological properties, making them valuable in drug discovery.
Several methods exist for synthesizing 5-bromothiophene-2-carbonyl chloride:
- From 5-Bromothiophene-2-carboxylic Acid: This method involves converting 5-bromothiophene-2-carboxylic acid into the corresponding carbonyl chloride using thionyl chloride or oxalyl chloride as chlorinating agents under controlled conditions .
- One-Pot Synthesis: A three-step one-pot process has been developed that simplifies the preparation of thiophene derivatives, including the carbonyl chloride .
- Modified Literature Procedures: Synthesis can also be achieved by modifying existing literature methods to enhance yield and purity .
5-Bromothiophene-2-carbonyl chloride is utilized primarily in:
- Pharmaceutical Chemistry: As an intermediate for synthesizing biologically active compounds.
- Material Science: In the development of electronic materials and sensors due to its conductive properties.
- Organic Synthesis: As a building block for constructing complex organic molecules through various coupling reactions.
Studies involving 5-bromothiophene-2-carbonyl chloride have focused on its interactions with biological targets. For example, its derivatives have been evaluated for binding affinity with proteins such as bovine serum albumin, which is crucial for understanding pharmacokinetics and drug delivery systems . Additionally, density functional theory calculations have been employed to predict the reactivity and stability of these compounds, providing insights into their potential biological effects .
Several compounds share structural similarities with 5-bromothiophene-2-carbonyl chloride. Here’s a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Chlorothiophene-2-carbonyl chloride | Chlorine instead of bromine | Different reactivity due to chlorine |
| 5-Methylthiophene-2-carbonyl chloride | Methyl group instead of bromine | Altered electronic properties |
| 5-Bromothiophene-3-carbonyl chloride | Carbonyl at position 3 instead of position 2 | Different regioselectivity |
These compounds exhibit varying reactivity profiles and biological activities due to the differences in substituents on the thiophene ring.








